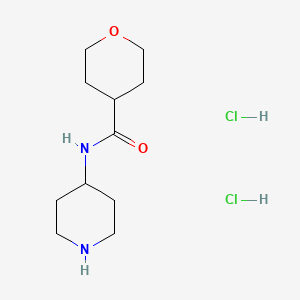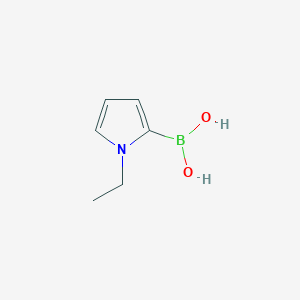![molecular formula C11H21NO2S B15297668 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine is a complex organic compound characterized by the presence of a dioxolane ring and a thianyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dioxolane derivatives with thianyl intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine involves its interaction with specific molecular targets. The dioxolane ring and thianyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Uniqueness
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine is unique due to its specific combination of a dioxolane ring and a thianyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C11H21NO2S |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
[4-[2-(1,3-dioxolan-2-yl)ethyl]thian-4-yl]methanamine |
InChI |
InChI=1S/C11H21NO2S/c12-9-11(3-7-15-8-4-11)2-1-10-13-5-6-14-10/h10H,1-9,12H2 |
Clave InChI |
HHHMQSZOSCDLFV-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1(CCC2OCCO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)

![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)

![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)


![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
amine](/img/structure/B15297661.png)



amine hydrochloride](/img/structure/B15297677.png)
